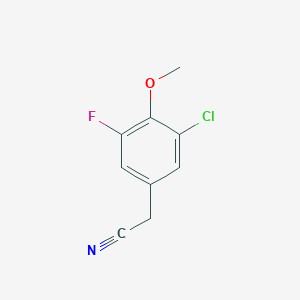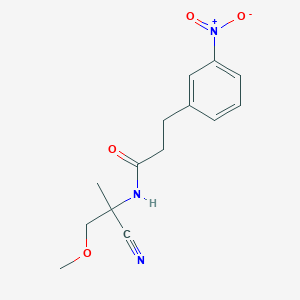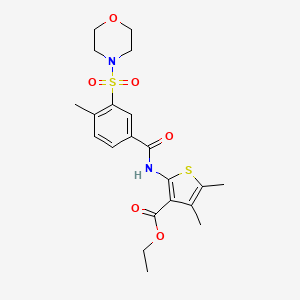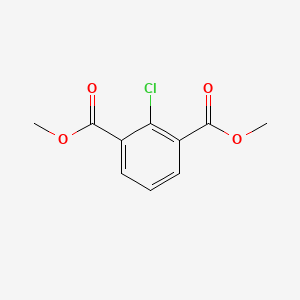
3-Chloro-5-fluoro-4-methoxyphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Chloro-5-fluoro-4-methoxyphenylacetonitrile is a multifunctional molecule that is not directly discussed in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of chloro, fluoro, and methoxy groups attached to aromatic rings, as well as the nitrile function which is a common moiety in organic chemistry due to its versatility in forming carbon-carbon bonds .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was achieved using a Vilsmeier–Haack chlorination protocol . Another related compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, was synthesized by reacting (4-methoxyphenyl)acetonitrile with 2-chloro-6-fluorobenzaldehyde in the presence of a base and a catalytic amount of tert-butylammonium bromide . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the crystal structure of compounds. For example, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was reported, providing details on the molecular conformation and the geometry of the olefinic bond . Such structural analyses are crucial for understanding the physical and chemical properties of a compound.
Chemical Reactions Analysis
The nitrile group in these compounds is reactive and can undergo various transformations. The deprotonation of the α-carbon next to the nitrile and subsequent alkylation is a notable reaction . Additionally, the nitrile function can be used as a building block for constructing nitrogen-containing heterocyclic compounds, as demonstrated by the synthesis of diverse Schiff bases and heterocycles from a β-chloroenaldehyde derivative .
Physical and Chemical Properties Analysis
The physical properties such as melting points and solubility are important for the characterization of compounds. For instance, the melting point of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was determined to be 102°C . The optical properties, including UV–vis absorption and fluorescence spectroscopy, are also studied to understand the behavior of compounds in different environments. Compound 2 from paper showed absorption and fluorescence maxima at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Novel Schiff bases have been synthesized using derivatives including 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showing significant in vitro antimicrobial activity, particularly against various microorganisms. This indicates potential applications in developing antimicrobial agents (Puthran et al., 2019).
Chemical Reactions and Synthesis Techniques
- The compound has been utilized in reactions such as the SNAr orbital-controlled processes, demonstrating its role in facilitating specific chemical substitutions and reactions. This underlines its importance in synthetic organic chemistry and the development of novel compounds (Cervera et al., 1996).
Intermediate in Herbicide Synthesis
- It has been used as an intermediate in the synthesis of herbicides, showcasing its utility in agricultural chemistry. The compound's versatility in different synthetic pathways highlights its potential in creating various agricultural products (Zhou Yu, 2002).
Fluorescence Quenching Studies
- Boronic acid derivatives, including those related to the compound, have been studied for their fluorescence quenching properties. This suggests applications in developing fluorescence-based sensors and probes for various analytical purposes (Geethanjali et al., 2015).
Synthesis of Gefitinib
- The compound plays a role in the synthesis of Gefitinib, an anticancer drug. This indicates its importance in pharmaceutical synthesis and the development of life-saving medications (Jin et al., 2005).
Antitumor Activity in Quinazoline Derivatives
- It has been used in synthesizing quinazoline derivatives with noted antitumor activities. This highlights its potential in medicinal chemistry, especially in the development of new anticancer agents (Li, 2015).
Crystal Structure Analysis
- Studies involving the crystal structure of related compounds provide insights into the molecular configuration, useful in material science and pharmaceutical development (Naveen et al., 2006).
Propiedades
IUPAC Name |
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNCSDFMBYXPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)



![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

![Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B3002891.png)
![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)



